Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring and a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate typically involves multi-component reactions. One common method includes the condensation of aldehydes, 2-naphthol, and methyl carbamate using catalysts such as magnesium 2,2,2-trifluoroacetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product with high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts allows for easier separation and reuse, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and fully saturated pyridine derivatives .
Scientific Research Applications
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets through various pathways:
Fluorescent Probing: The compound exhibits aggregation-induced emission (AIE) and excited state intramolecular proton transfer (ESIPT) characteristics, making it an effective fluorescent probe.
Therapeutic Effects: The compound’s interaction with cellular components can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- **N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide
Uniqueness
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of a naphthalene ring and a dihydropyridine ring, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Biological Activity
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with hydroxynaphthalene and dimethyl substituents. Its molecular formula is , with a molecular weight of approximately 367.395 g/mol. The presence of the hydroxynaphthalene moiety enhances its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves a one-pot multicomponent reaction, commonly utilizing the Hantzsch reaction methodology. This process allows for efficient formation of the dihydropyridine structure through the condensation of appropriate aldehydes and β-keto esters in the presence of ammonium acetate under reflux conditions.
Antihypertensive Properties
Research indicates that compounds within the dihydropyridine class, including this compound, exhibit significant antihypertensive effects. This activity is primarily attributed to their ability to act as calcium channel blockers , inhibiting calcium influx into vascular smooth muscle cells, which results in vasodilation and reduced blood pressure .
Antioxidant Activity
Preliminary studies suggest that this compound may also possess antioxidant properties . Compounds similar to this compound have shown potential in mitigating oxidative stress-related conditions by scavenging free radicals.
Research Findings and Case Studies
A review of literature highlights various studies focusing on the biological activity of similar dihydropyridine derivatives:
The mechanism by which this compound exerts its biological effects involves interaction with voltage-dependent L-type calcium channels. This interaction decreases calcium ion permeability across cell membranes, leading to relaxation of smooth muscle cells and subsequent lowering of blood pressure .
Properties
IUPAC Name |
dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-11-16(20(24)26-3)12(2)22-19(17(11)21(25)27-4)18-14-8-6-5-7-13(14)9-10-15(18)23/h5-10,19,22-23H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKYXRUKRQKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=C1C(=O)OC)C)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346701 | |
Record name | dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-31-8 | |
Record name | dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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